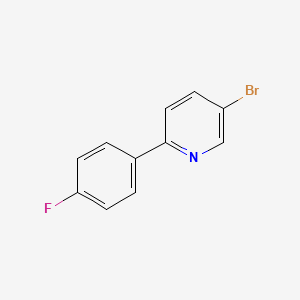

5-溴-2-(4-氟苯基)吡啶

描述

5-Bromo-2-(4-fluorophenyl)pyridine is a halogenated pyridine derivative that has not been directly discussed in the provided papers. However, related compounds with bromo, fluoro, and pyridine components have been synthesized and studied for their potential applications in medicinal chemistry, antitubercular activity, and as intermediates for further chemical synthesis .

Synthesis Analysis

The synthesis of halogen-rich pyridine derivatives, such as 5-bromo-2-chloro-4-fluoro-3-iodopyridine, has been achieved using halogen dance reactions, which are useful for generating a variety of pentasubstituted pyridines with desired functionalities . Similarly, fluorinated pyrimidines have been synthesized starting from commercially available 5-bromopyrimidine using Suzuki cross-coupling and nucleophilic aromatic substitution reactions . These methods could potentially be adapted for the synthesis of 5-Bromo-2-(4-fluorophenyl)pyridine.

Molecular Structure Analysis

Density functional theory (DFT) has been employed to study the molecular structure of related compounds, such as 5-Bromo-2-(trifluoromethyl)pyridine, where optimized geometric structures were searched using various functionals . The molecular structure of 5-Bromo-2-(4-fluorophenyl)pyridine could similarly be analyzed using DFT to predict its geometry, vibrational frequencies, and chemical shift values.

Chemical Reactions Analysis

The chemical reactivity of bromo- and fluoro-substituted pyridines can be explored through various reactions, including nucleophilic aromatic substitution and cross-coupling reactions, as demonstrated in the synthesis of related compounds . The reactivity of 5-Bromo-2-(4-fluorophenyl)pyridine could be investigated in the context of forming new C-C or C-N bonds for the development of pharmaceuticals or other biologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated pyridines can be characterized using spectroscopic techniques such as FT-IR, NMR, and mass spectrometry . The non-linear optical (NLO) properties and HOMO-LUMO energies can be examined using time-dependent DFT methods . For 5-Bromo-2-(4-fluorophenyl)pyridine, similar analytical techniques could be used to determine its physical properties, such as melting point, solubility, and stability, as well as its chemical properties, including reactivity and electronic structure.

科学研究应用

Application in Antibacterial Studies

- Summary of Application : This compound has been used in the synthesis of molecular hybrids of pyrazolo[3,4-b]pyridine and triazole, which have been studied for their potential as antibacterial agents .

- Methods of Application : The compounds were synthesized and then analyzed for their drug-like molecule nature and in vitro analyses for their inhibition potentials against S. aureus and K. pneumoniae .

- Results : The compounds 24 and 27 have been identified as the high potential molecules in this series based on in vitro experiments. Compound 24 has zone of inhibition values of 15 ± 0.82 mm and 14 ± 0.7 mm, whilst compound 27 has zone of inhibition values of 18 ± 0.95 mm and 16 ± 0.82 mm against S. aureus and K. pneumoniae, respectively .

Application in Antimicrobial and Antiviral Activities

- Summary of Application : Pyridine compounds, including “5-Bromo-2-(4-fluorophenyl)pyridine”, have been noted for their therapeutic properties, such as antimicrobial, antiviral, antitumor, analgesic, anticonvulsant, anti-inflammatory, antioxidant, anti-Alzheimer’s, anti-ulcer or antidiabetic .

- Methods of Application : The methods of synthesis of pyridine compounds, their antimicrobial and antiviral activities, the correlation of pharmaceutical properties with various groups present in molecules as well as the binding mode from Molecular Docking Studies are reviewed .

- Results : Compounds 3-chloro-1-(4-fluorophenyl)/(4-chlorophenyl)-4- (pyridine-3-yl) azetidine-2-one (110a and 110b) were found to be more potent against all tested strains, S. aureus, B. subtilis, E. coli, P. aeruginosa, A. niger, and P. rubrum .

Application in Antiviral Studies

- Summary of Application : Indole derivatives, including “5-Bromo-2-(4-fluorophenyl)pyridine”, have been noted for their antiviral properties .

- Methods of Application : Various indole derivatives were prepared and investigated in vitro for antiviral activity against a broad range of RNA and DNA viruses .

- Results : Certain indole derivatives showed inhibitory activity against influenza A and Coxsackie B4 virus .

Application in the Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

- Summary of Application : Pyridinylimidazole-type p38α mitogen activated protein kinase inhibitors have been synthesized using "5-Bromo-2-(4-fluorophenyl)pyridine" .

- Methods of Application : An optimized strategy for the synthesis of these inhibitors starting from 2-fluoro-4-methylpyridine is reported .

- Results : The optimized synthesis of compound 3 starting from 2-fluoro-4-methylpyridine resulted in a total yield of 29.4% in 7 linear steps .

Application in Antitubercular Studies

- Summary of Application : Indole derivatives, including “5-Bromo-2-(4-fluorophenyl)pyridine”, have been noted for their antitubercular properties .

- Methods of Application : Various indole derivatives were prepared and investigated in vitro for antitubercular activity .

- Results : Certain indole derivatives showed inhibitory activity against Mycobacterium tuberculosis .

Application in the Synthesis of Fluorinated Pyridines

- Summary of Application : “5-Bromo-2-(4-fluorophenyl)pyridine” can be used in the synthesis of fluorinated pyridines .

- Methods of Application : The nucleophilic substitution of NO2-group by fluorine in compound 76 followed by addition of 2 N HCl results in muriatic 5-bromo-2-cyano-3-fluoropyridine .

- Results : This method provides a facile synthesis of fluorinated pyridines .

属性

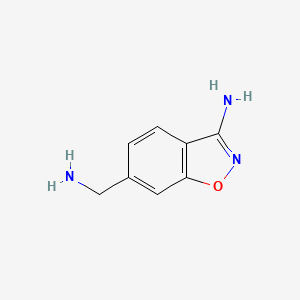

IUPAC Name |

5-bromo-2-(4-fluorophenyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrFN/c12-9-3-6-11(14-7-9)8-1-4-10(13)5-2-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHIUIEAVRHPVNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C=C2)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50623309 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-(4-fluorophenyl)pyridine | |

CAS RN |

463336-07-4 | |

| Record name | 5-Bromo-2-(4-fluorophenyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50623309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)